molecular formula C10H28N6O4S B3052128 Butylguanidine sulfate CAS No. 3867-74-1

Butylguanidine sulfate

Cat. No.: B3052128
CAS No.: 3867-74-1
M. Wt: 328.44 g/mol
InChI Key: ADDDBBDDYLHOFN-UHFFFAOYSA-N
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Description

Butylguanidine sulfate is an organic compound comprising a butyl-substituted guanidine moiety paired with a sulfate counterion. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, which influences their solubility, stability, and reactivity. This compound finds applications in pharmaceuticals, agrochemicals, and industrial processes, where its sulfate group enhances aqueous solubility compared to other salts. This compound is structurally defined by a linear butyl chain attached to the guanidine core, with the sulfate ion balancing the charge .

Properties

CAS No.

3867-74-1

Molecular Formula

C10H28N6O4S

Molecular Weight

328.44 g/mol

IUPAC Name

2-butylguanidine;sulfuric acid

InChI

InChI=1S/2C5H13N3.H2O4S/c2*1-2-3-4-8-5(6)7;1-5(2,3)4/h2*2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4)

InChI Key

ADDDBBDDYLHOFN-UHFFFAOYSA-N

SMILES

CCCCN=C(N)N.CCCCN=C(N)N.OS(=O)(=O)O

Canonical SMILES

CCCCN=C(N)N.CCCCN=C(N)N.OS(=O)(=O)O

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of this compound with Guanidine Derivatives

Property This compound Butylguanidine Hydrochloride Sulfonylguanidine (Compound 12)
Counterion/Group SO₄²⁻ Cl⁻ SO₂, CF₃-benzylthio
Solubility in Water High Moderate Low (due to lipophilic groups)
Primary Applications Pharmaceuticals, formulations Synthetic intermediates Antimicrobial agents
Key Reference

Comparison with Other Sulfate-Containing Compounds

Ceftolozane Sulfate

Ceftolozane sulfate (C₂₃H₃₀N₁₂O₈S₂) is a β-lactam antibiotic where sulfate improves solubility for intravenous administration. Unlike this compound, its bioactivity stems from the β-lactam ring targeting bacterial cell walls. This highlights how sulfate’s role varies: in this compound, it modulates physicochemical properties, whereas in Ceftolozane, it supports drug delivery without contributing to antimicrobial activity .

Acharan Sulfate

Acharan sulfate () is a glycosaminoglycan with repeating disaccharide units sulfated at specific positions. Its high molecular weight and polysaccharide structure enable interactions with growth factors in wound healing, contrasting sharply with this compound’s small-molecule profile. This underscores how sulfate’s biological impact depends on molecular context: ionic stabilization vs. macromolecular signaling .

Table 2: Sulfate Functionality Across Compounds

Compound Sulfate Role Structural Complexity Biological Activity
This compound Solubility enhancement Simple organic salt Base catalysis, formulations
Ceftolozane Sulfate Drug delivery Complex β-lactam antibiotic Antibacterial
Acharan Sulfate Glycosaminoglycan sulfation Polysaccharide Wound healing, anticoagulant
Key Reference

Analytical Considerations

Advanced analytical methods, such as comprehensive two-dimensional gas chromatography (GC×GC) paired with high-resolution mass spectrometry (HRMS), are critical for characterizing complex guanidine derivatives and sulfates. These techniques resolve structural isomers and quantify trace impurities, ensuring purity in pharmaceutical-grade this compound. For example, sodium bituminosulfonate analysis () demonstrates the utility of HRMS in elucidating sulfur-containing compounds, a methodology applicable to this compound quality control .

Q & A

Q. Table 1: Key Characterization Parameters

TechniqueParametersTarget Outcome
NMRδ 1.2–1.5 ppm (butyl chain), δ 7.8–8.2 ppm (guanidine)Structural confirmation
HPLCC18 column, 0.1% TFA in H₂O/MeOH gradientPurity ≥98%

Basic: How should researchers conduct a systematic literature review on this compound’s physicochemical properties?

Answer:

  • Database Selection : Use SciFinder for chemical property data and Web of Science for interdisciplinary context .
  • Search Strategy : Combine terms like “this compound solubility” AND “thermal stability” with Boolean operators. Filter results to review articles (1990–2025) .
  • Critical Evaluation : Prioritize studies with full experimental details (e.g., solvent systems, temperature controls) and avoid non-peer-reviewed sources .

Advanced: How can conflicting reports on this compound’s biological activity be resolved methodologically?

Answer:
Discrepancies often arise from variability in:

  • Experimental Conditions : Compare cell lines, incubation times, and dosage ranges across studies .
  • Controls : Validate assays with positive/negative controls (e.g., known enzyme inhibitors) to rule out false positives .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Recommendation : Replicate key studies under standardized conditions and publish raw datasets for meta-analysis .

Advanced: What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Model Fitting : Use nonlinear regression (e.g., log-logistic model) to estimate EC₅₀ values .
  • Uncertainty Quantification : Apply bootstrap resampling to calculate 95% confidence intervals for toxicity thresholds .
  • Data Reporting : Include raw dose-response curves and goodness-of-fit metrics (R², RMSE) in supplementary materials .

Basic: How can researchers ensure reproducibility when replicating prior studies on this compound’s catalytic applications?

Answer:

  • Protocol Adherence : Strictly follow reported reaction conditions (e.g., molar ratios, catalyst loading) .
  • Material Sourcing : Use suppliers specified in original studies to minimize batch variability .
  • Data Transparency : Publish detailed failure analyses if replication fails, highlighting potential overlooked variables (e.g., trace moisture) .

Advanced: What methodologies address solubility limitations of this compound in aqueous systems?

Answer:

  • Co-Solvent Systems : Test mixtures like DMSO/H₂O (10–20% v/v) to enhance solubility without altering reactivity .
  • Surfactant Use : Evaluate nonionic surfactants (e.g., Tween-80) for colloidal dispersion .
  • Analytical Validation : Confirm solubility via dynamic light scattering (DLS) and UV-Vis spectroscopy .

Advanced: How should mechanistic studies of this compound’s enzyme inhibition be designed?

Answer:

  • Kinetic Assays : Perform time-dependent inhibition assays with varying substrate concentrations to distinguish competitive vs. noncompetitive mechanisms .
  • Structural Analysis : Pair kinetic data with molecular docking simulations (e.g., AutoDock Vina) to identify binding sites .
  • Controls : Include known inhibitors (e.g., phenylmethylsulfonyl fluoride) to validate assay sensitivity .

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